Sodium (2,4-dichlorophenoxy)acetate

Description

Systematic IUPAC Nomenclature and Structural Representation

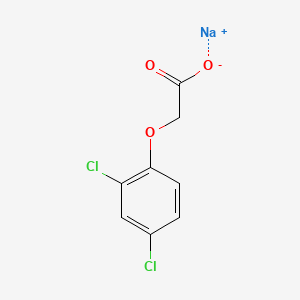

Sodium 2,4-dichlorophenoxyacetate is defined by its IUPAC name : sodium (2,4-dichlorophenoxy)acetate . This designation reflects its composition as a sodium salt of 2,4-dichlorophenoxyacetic acid, where the carboxylic acid group is neutralized by a sodium ion.

Structural Characteristics :

- Core Structure : The anion consists of a dichlorophenoxy group attached to an acetate backbone (C₈H₅Cl₂O₃⁻) .

- Sodium Counterion : A sodium cation (Na⁺) balances the charge, forming the neutral salt .

- InChI Representation :

InChI=1S/C8H6Cl2O3.Na/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1.

The compound’s structure mimics auxin, a plant hormone, enabling its herbicidal activity .

Properties

CAS No. |

2702-72-9 |

|---|---|

Molecular Formula |

C8H6Cl2O3.Na C8H6Cl2NaO3 |

Molecular Weight |

244.02 g/mol |

IUPAC Name |

sodium 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C8H6Cl2O3.Na/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12); |

InChI Key |

UFJKHDMPEUOKGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.[Na] |

melting_point |

419 °F (decomposes) (NTP, 1992) |

Other CAS No. |

2702-72-9 7084-86-8 |

physical_description |

2,4-d sodium salt appears as a clear brown to black liquid with a characteristic phenoxy odor. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Related CAS |

94-75-7 (Parent) |

solubility |

Soluble (NTP, 1992) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 2,4-dichlorophenoxyacetate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with sodium hydroxide. The process can be summarized as follows:

Starting Materials: 2,4-dichlorophenoxyacetic acid and sodium hydroxide.

Reaction: The acid is dissolved in water, and sodium hydroxide is added to the solution. The reaction mixture is stirred until the acid is completely neutralized, forming the sodium salt.

Industrial Production Methods: Industrial production of sodium 2,4-dichlorophenoxyacetate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Mixing: Large quantities of 2,4-dichlorophenoxyacetic acid and sodium hydroxide are mixed in a reactor.

Neutralization: The mixture is heated and stirred to ensure complete neutralization.

Crystallization: The solution is then cooled, and the product is crystallized out of the solution.

Drying: The crystals are filtered, washed, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-dichlorophenoxyacetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride may be employed.

Major Products:

Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.

Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives.

Scientific Research Applications

Sodium 2,4-dichlorophenoxyacetate has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Mechanism of Action

Sodium 2,4-dichlorophenoxyacetate acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It is absorbed through the leaves and translocated to the meristems of the plant. The compound induces uncontrolled cell division and growth, leading to the death of the plant . The molecular targets include auxin receptors and pathways involved in cell division and elongation .

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium 2,4-dichlorophenoxyacetate belongs to the phenoxyalkanoic acid herbicide family, which includes esters, salts, and derivatives of 2,4-D and structurally related compounds. Key analogues include:

Efficacy and Phytotoxicity

- Sodium 2,4-dichlorophenoxyacetate exhibits rapid absorption in plants due to its ionic form, but its efficacy is pH-dependent, with optimal activity in neutral to slightly acidic soils .

- Butyl 2,4-dichlorophenoxyacetate demonstrates higher foliar penetration due to its lipophilicity, making it suitable for oil-based sprays .

- MCPA is less effective against deep-rooted weeds but shows lower toxicity to grasses, making it preferable in cereal crops .

- 2,4-DP has a longer residual activity in soil but may accumulate in aquatic systems due to its stability under anaerobic conditions .

Environmental Persistence and Degradation

- Sodium 2,4-dichlorophenoxyacetate degrades rapidly in aerobic soils (half-life: 3–10 days) via microbial pathways involving Alcaligenes eutrophus and Rhodococcus ruber, which cleave the ether bond via α-ketoglutarate-dependent dioxygenases .

- Butyl 2,4-dichlorophenoxyacetate hydrolyzes slowly in water (half-life: ~30 days) but is metabolized faster in soils by esterase-producing microorganisms .

- MCPA persists longer in alkaline soils (half-life: 14–28 days) due to reduced microbial activity at high pH .

- 2,4,5-T is highly persistent (half-life: >100 days) and prone to forming toxic dioxins during photodegradation .

Table 1: Degradation Pathways of Selected Compounds

Key Research Findings

Enzymatic Specificity: The α-ketoglutarate dioxygenase in Alcaligenes eutrophus shows 10-fold higher catalytic efficiency for 2,4-dichlorophenoxyacetate (Km = 17.5 µM) than for MCPA or 2,4-DP, explaining its rapid degradation .

Biological Activity

Sodium 2,4-dichlorophenoxyacetate (commonly referred to as 2,4-D sodium salt) is a systemic herbicide widely used for controlling broad-leaved weeds. Its biological activity encompasses a range of effects on plants and animals, including toxicity mechanisms, endocrine disruption, and potential neurotoxic effects. This article synthesizes findings from various studies and case reports to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties:

- Molecular Formula: C₈H₅Cl₂NaO₃

- Molecular Weight: 243.019 g/mol

- CAS Number: 2702-72-9

- Melting Point: 215°C

- Boiling Point: 345.6°C at 760 mmHg

2,4-D sodium salt functions primarily as a plant growth regulator by mimicking natural plant hormones (auxins), leading to uncontrolled growth in meristematic tissues. It inhibits DNA and protein synthesis, thereby disrupting normal plant growth and development .

Biological Activity in Plants

The primary use of sodium 2,4-dichlorophenoxyacetate is in agriculture as a herbicide. Its mechanism involves:

- Selective Herbicide Action: It targets broad-leaved weeds while being less harmful to grasses.

- Growth Regulation: Induces abnormal growth patterns in plants, leading to their eventual death through uncontrolled cell division and growth .

Case Studies

Several case studies highlight the toxicological effects of sodium 2,4-Dichlorophenoxyacetate on humans and animals:

-

Acute Poisoning Cases:

- A case study reported a 65-year-old male who ingested 50 mL of 2,4-D herbicide, leading to symptoms resembling organophosphate poisoning such as vomiting, diarrhea, and muscle fasciculations. Despite treatment with gastric lavage and atropine, the patient experienced severe complications .

- Another report described a young female farmer in Ethiopia who ingested approximately 30 mL of the herbicide in a suicide attempt. She presented with loss of consciousness and was treated for suspected organophosphate poisoning before the diagnosis was confirmed .

- Clinical Features:

Mechanisms of Toxicity

Research indicates that sodium 2,4-Dichlorophenoxyacetate can cause:

- Endocrine Disruption: Significant suppression of thyroid hormone levels has been noted in various studies involving both animals and humans. This disruption can lead to hypertrophy of the thyroid gland as it attempts to compensate for low hormone levels .

- Neurotoxicity: Exposure during critical developmental periods can result in lasting neurotoxic effects. For instance, studies have shown that young rats exposed to the herbicide exhibited behavioral abnormalities and impaired myelination in the brain .

Table: Summary of Toxicological Effects

| Study Reference | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|

| EPA (1984) | 1 | 5 | Renal changes in F344 rats |

| Charles et al. (1996) | 5 | 75 | Degeneration in proximal tubules |

| Marty et al. (2013) | 16.6 | 45.3 | Histopathological changes in renal tissues |

Q & A

Q. How can metabolomic profiling differentiate 2,4-D-induced oxidative stress from auxin signaling effects in plants?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.